molecular formula C10H12O2 B056957 7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl- CAS No. 120229-54-1

7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-

Cat. No.: B056957
CAS No.: 120229-54-1
M. Wt: 164.2 g/mol
InChI Key: ZIHFUSNTCXCKDQ-UHFFFAOYSA-N
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Description

MP-513 (hydrobromide), also known as Teneligliptin hydrobromide, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus. This compound works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, MP-513 (hydrobromide) increases the levels of GLP-1, leading to enhanced insulin secretion and reduced blood glucose levels .

Preparation Methods

The synthesis of MP-513 (hydrobromide) involves several steps. The key synthetic route includes the formation of a prolylthiazolidine-based structure. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

MP-513 (hydrobromide) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Scientific Research Applications

MP-513 (hydrobromide) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MP-513 (hydrobromide) involves the inhibition of the DPP-4 enzyme. By inhibiting this enzyme, MP-513 (hydrobromide) prevents the degradation of incretin hormones such as GLP-1. This leads to increased levels of GLP-1, which in turn enhances insulin secretion and reduces blood glucose levels. The molecular targets and pathways involved include the DPP-4 enzyme and the GLP-1 signaling pathway .

Comparison with Similar Compounds

MP-513 (hydrobromide) is unique among DPP-4 inhibitors due to its high potency and long-lasting effects. Similar compounds include:

Properties

IUPAC Name

1-(8-methyl-7-oxatetracyclo[4.2.0.02,4.03,5]octan-8-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3(11)10(2)8-6-4-5(6)7(4)9(8)12-10/h4-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHFUSNTCXCKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C2C3C4C3C4C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-
Reactant of Route 2
7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-
Reactant of Route 3
7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-
Reactant of Route 4
7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-
Reactant of Route 5
7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-
Reactant of Route 6
7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-

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